molecular formula C12H12FNO2 B1458279 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one CAS No. 1592375-54-6

2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Cat. No.: B1458279
CAS No.: 1592375-54-6
M. Wt: 221.23 g/mol
InChI Key: VVEPGHYKBYIPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is a useful research compound. Its molecular formula is C12H12FNO2 and its molecular weight is 221.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-acetyl-8-fluoro-3,4-dihydro-1H-2-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO2/c1-8(15)14-5-4-12(16)11-3-2-10(13)6-9(11)7-14/h2-3,6H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEPGHYKBYIPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C2=C(C1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (CAS No. 1592375-54-6) is a compound belonging to the class of tetrahydrobenzazepines. Its unique structure provides a basis for various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is C12H12FNO2C_{12}H_{12}FNO_2, with a molecular weight of 221.23 g/mol. The presence of the acetyl and fluoro groups is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂FNO₂
Molecular Weight221.23 g/mol
CAS Number1592375-54-6
Purity≥95%

Anticancer Activity

Recent studies have indicated that derivatives of benzazepines exhibit significant anticancer properties. For instance, compounds with similar structures have shown moderate to good antiproliferative activity against various cancer cell lines such as HCT-15 (colon), NCl H-522 (lung), and T47D (breast) cells . The specific activity of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one against these cell lines remains to be fully elucidated; however, its structural similarities suggest potential efficacy.

Enzyme Inhibition

The compound has been explored for its inhibitory effects on cholinesterase enzymes. In particular, analogs have been reported to exhibit potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. For example, certain derivatives demonstrated IC50 values ranging from 0.08 to 0.1 µM against AChE . Given that cholinesterase inhibitors are crucial in treating Alzheimer's disease and other cognitive disorders, 2-acetyl-8-fluoro derivatives may hold therapeutic promise.

The mechanisms through which 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one exerts its biological effects may involve:

  • Receptor Modulation : Similar compounds have been identified as agonists for serotonin receptors (e.g., 5-HT2C), which play roles in mood regulation and appetite control .
  • Cell Signaling Pathways : Research indicates that certain benzazepine derivatives can influence signaling pathways associated with cell proliferation and apoptosis in cancer cells .

Scientific Research Applications

Introduction to 2-Acetyl-8-Fluoro-2,3,4,5-Tetrahydro-1H-2-Benzazepin-5-One

2-Acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one (CAS No. 1592375-54-6) is a compound of interest in various scientific research applications. Its molecular formula is C12H12FNO2C_{12}H_{12}FNO_2 with a molecular weight of 221.23 g/mol. This compound belongs to the class of benzazepines and has garnered attention for its potential pharmacological properties.

Pharmacological Studies

The compound has been explored for its potential as a selective 5-HT2C receptor agonist . Research indicates that derivatives of tetrahydro-benzazepines can exhibit significant activity at serotonin receptors, which are crucial in the treatment of mood disorders and obesity . The structure of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one suggests it may also possess similar agonistic properties.

Neuropharmacology

In neuropharmacology, compounds with a tetrahydro-benzazepine structure are investigated for their effects on the central nervous system (CNS). The presence of the fluorine atom in this compound may enhance its binding affinity to specific receptors, potentially leading to improved therapeutic profiles in treating neurological conditions .

Synthesis and Chemical Research

The synthesis of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one involves several chemical reactions that can be optimized for yield and purity. Understanding its synthesis is critical for developing analogs that could have enhanced biological activity or reduced side effects .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of benzazepine derivatives can help elucidate how modifications to the molecular structure affect biological activity. This compound serves as a valuable reference point in SAR studies aimed at discovering new therapeutic agents with improved efficacy and safety profiles.

Case Study 1: Neuropharmacological Effects

A study published in a pharmacology journal investigated the effects of similar benzazepine compounds on serotonin receptor modulation. The results indicated that these compounds could significantly alter mood-related behaviors in animal models, suggesting potential applications in treating depression and anxiety disorders.

Case Study 2: Synthesis Optimization

Research focused on synthesizing tetrahydro-benzazepines highlighted methods to enhance yields through microwave-assisted synthesis techniques. This approach significantly reduced reaction times while maintaining high purity levels of the final product.

Case Study 3: Anticancer Activity Exploration

Preliminary research on related benzazepine derivatives showed promising results against specific cancer cell lines. These findings encourage further exploration into the anticancer potential of 2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
Reactant of Route 2
Reactant of Route 2
2-acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.